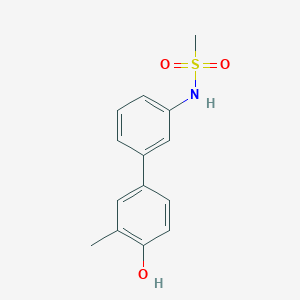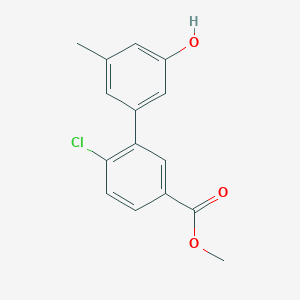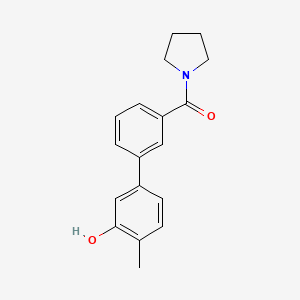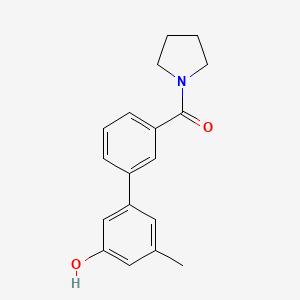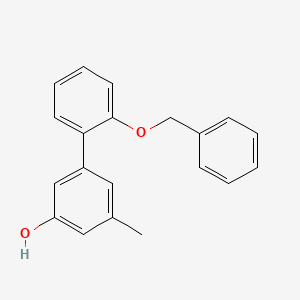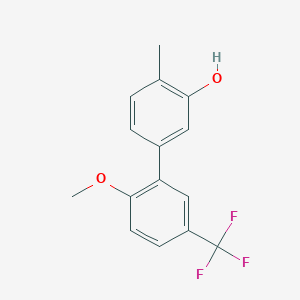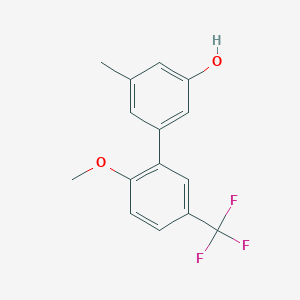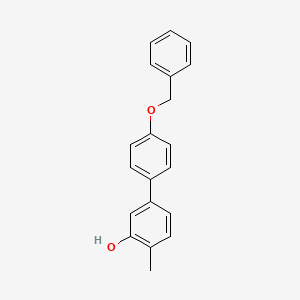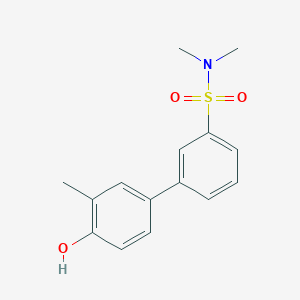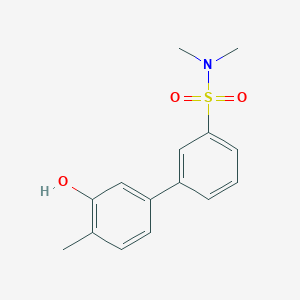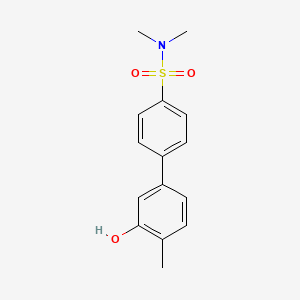
5-(3-Benzyloxyphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Benzyloxyphenyl)-2-methylphenol, 95%, is a synthetic compound with a wide range of applications in scientific research. It is a phenolic compound with a unique structure and properties, which makes it an attractive choice for various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(3-Benzyloxyphenyl)-2-methylphenol, 95%, has a wide range of applications in scientific research. It has been used as a substrate for the synthesis of various organic compounds, such as 2-amino-4-methyl-5-benzyloxyphenol, which is used in the synthesis of drugs and other organic compounds. It is also used in the synthesis of various dyes, pigments, and other organic compounds. In addition, it has been used in the synthesis of polymers, surfactants, and other materials.
Wirkmechanismus
The mechanism of action of 5-(3-Benzyloxyphenyl)-2-methylphenol, 95%, is not well understood. However, it is believed that the benzyloxy group attached to the phenolic ring plays a major role in the reaction. The benzyloxy group is believed to act as a nucleophile, attacking the substrate and forming a covalent bond with it. This covalent bond is then broken by the addition of a proton, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-2-methylphenol, 95%, have not been extensively studied. However, some studies have suggested that the compound can act as an antioxidant, which could potentially be beneficial in reducing oxidative stress and inflammation. In addition, the compound has been shown to have anti-bacterial and anti-fungal properties, which could potentially be used to treat bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(3-Benzyloxyphenyl)-2-methylphenol, 95%, in laboratory experiments is its stability. The compound is highly stable and does not degrade easily, making it an ideal choice for experiments involving long-term storage. In addition, the compound is relatively non-toxic, making it safe for use in laboratory experiments. However, the compound does have some limitations. For example, the compound is not water soluble, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
Given the wide range of applications of 5-(3-Benzyloxyphenyl)-2-methylphenol, 95%, there are numerous potential future directions for research. These include further investigation into the biochemical and physiological effects of the compound, as well as further research into its potential therapeutic applications. In addition, further research into the synthesis of the compound could lead to more efficient and cost-effective methods of production. Finally, further research into the structure and properties of the compound could lead to new and innovative uses for the compound in scientific research.
Synthesemethoden
5-(3-Benzyloxyphenyl)-2-methylphenol, 95%, is synthesized by the condensation of 3-hydroxybenzaldehyde and 2-methylphenol. The reaction is catalyzed by a strong base such as sodium hydroxide and is carried out in an aqueous solution. The reaction produces a phenol with a benzyloxy group attached to the phenolic ring. The product is then isolated and purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
2-methyl-5-(3-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-15-10-11-18(13-20(15)21)17-8-5-9-19(12-17)22-14-16-6-3-2-4-7-16/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBXNBMHIGVTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684056 |
Source


|
| Record name | 3'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-28-2 |
Source


|
| Record name | 3'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

